Lack of Cross-Resistance in Multidrug-Resistant Cancer Cells vs. Standard Chemotherapeutics
A closely related CEU derivative, 4-tert-butyl-[3-(2-chloroethyl)ureido]benzene (tBCEU), was evaluated against tumor cell lines resistant to a wide range of anticancer drugs. While the resistant lines showed high resistance to adriamycin, cisplatin, and vinblastine, tBCEU was equally cytotoxic to both resistant and parental cells, demonstrating a lack of cross-resistance [1]. This property is attributed to the class-wide mechanism of microtubule disruption and is not observed with DNA-alkylating drugs, providing a crucial differentiator for targeting resistant tumors.
| Evidence Dimension | Resistance factor (IC50 resistant/IC50 parental) in drug-resistant vs. parental cell lines |
|---|---|
| Target Compound Data | Equal cytotoxicity in both resistant and parental cell lines (resistance factor ~1) |
| Comparator Or Baseline | Adriamycin, cisplatin, vinblastine: highly resistant (resistance factors >>1) |
| Quantified Difference | Resistance factor of ~1 for tBCEU vs. >>1 for comparator drugs |
| Conditions | In vitro cytotoxicity assays on drug-resistant tumor cell lines (e.g., MCF-7/Adr, L1210/BCNU), as reported for tBCEU, a close analog of 1-(2-chloroethyl)-3-(2,6-diethylphenyl)urea. |
Why This Matters
This demonstrates the potential to treat tumors that have developed resistance to standard-of-care chemotherapies, a major unmet clinical need.
- [1] Alaoui-Jamali, M. A.; et al. Lack of cross-resistance to a new cytotoxic arylchloroethyl urea in various drug-resistant tumor cells. Cancer Chemotherapy and Pharmacology, 1994, 33, 489–492. View Source
